Molecular Weight Differentiation: M18 (306.27 g/mol) vs. Parent Rivaroxaban (435.88 g/mol)
Rivaroxaban metabolite M18 possesses a molecular weight of 306.27 g/mol, which is approximately 129.61 g/mol less than the parent drug rivaroxaban (435.88 g/mol) [1]. This substantial mass difference, resulting from the loss of the chlorothiophene amide moiety, enables unequivocal differentiation and quantitation using mass spectrometry [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 306.27 g/mol |
| Comparator Or Baseline | Rivaroxaban (parent drug): 435.88 g/mol |
| Quantified Difference | M18 is 129.61 g/mol lighter (29.7% mass reduction) |
| Conditions | Calculated from molecular formulas (C14H14N2O6 vs. C19H18ClN3O5S) |
Why This Matters
The large mass difference ensures that M18 can be uniquely identified and quantified via LC-MS/MS without interference from the parent drug or other major metabolites, a critical requirement for accurate pharmacokinetic profiling and method validation.
- [1] PubChem. (2024). Rivaroxaban. National Center for Biotechnology Information. View Source
- [2] Lang, D., Freudenberger, C., & Weinz, C. (2009). In Vitro Metabolism of Rivaroxaban, an Oral, Direct Factor Xa Inhibitor, in Liver Microsomes and Hepatocytes of Rats, Dogs, and Humans. Drug Metabolism and Disposition, 37(5), 1046–1055. View Source
